molecular formula C16H12O B184642 2-Acetylphenanthrene CAS No. 5960-69-0

2-Acetylphenanthrene

Cat. No.: B184642
CAS No.: 5960-69-0
M. Wt: 220.26 g/mol
InChI Key: CWILMKDSVMROHT-UHFFFAOYSA-N
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Description

2-Acetylphenanthrene is a chemical compound with the formula C16H12O . It is also known by other names such as Ethanone, 1-(2-phenanthrenyl)-; 1-(2-Phenanthryl)ethanone; Methyl 2-phenanthryl ketone .


Molecular Structure Analysis

The molecular weight of this compound is 220.2659 . The IUPAC Standard InChI is InChI=1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 405.9±14.0 °C at 760 mmHg, and a flash point of 180.7±15.1 °C . It has a molar refractivity of 72.0±0.3 cm3, and a molar volume of 189.2±3.0 cm3 . Its ACD/LogP is 4.13 .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

2-Acetylphenanthrene and its derivatives play a crucial role in chemical synthesis and pharmaceutical applications. Ali (2012) highlighted the significance of 2-acetylpyridine, a structural analog, in the production of medicinal drugs and agricultural chemicals like herbicides, insecticides, and fungicides. It serves as a chemical intermediate in organic synthesis and has applications in pharmaceutical and agricultural chemical manufacture. Furthermore, 2-acetylpyridine is utilized as a flavor enhancer and flavoring agent in the food industry (Ali, 2012).

Environmental Stability and Device Applications

Zhang et al. (2015) discussed the molecular design of two-dimensional polycyclic aromatic hydrocarbons (PAHs), which include structures similar to this compound. These PAHs are known for their environmental stability and potential applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The stability of these compounds is enhanced by their molecular design, which follows Clar's sextet rule, making them more resistant to oxidation, photodegradation, and chemical reactions compared to their linear analogs (Zhang et al., 2015).

Biomedical Research

In the field of biomedical research, acetylphenanthrene derivatives have shown promise. Matsubara et al. (2012) investigated a dipeptidyl peptidase-4 inhibitor, des-fluoro-sitagliptin (DFS), which contains a structure related to acetylphenanthrene. The study demonstrated the antiatherogenic effects of DFS, which improved endothelial function and reduced atherosclerotic lesion formation. This highlights the potential of acetylphenanthrene derivatives in developing treatments for conditions like diabetes and cardiovascular diseases (Matsubara et al., 2012).

Material Science

In the field of material science, Dong et al. (2019) researched the enhancement of dielectric properties in polyethylene insulation materials using acetophenone, which shares a structural resemblance with this compound. The study focused on modifying the functional units of acetophenone to improve its compatibility with polyethylene, highlighting the potential of acetylphenanthrene derivatives in improving the performance of insulation materials (Dong et al., 2019).

Properties

IUPAC Name

1-phenanthren-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWILMKDSVMROHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208282
Record name Methyl 2-phenanthryl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-69-0
Record name 2-Acetylphenanthrene
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URL https://commonchemistry.cas.org/detail?cas_rn=5960-69-0
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Record name Methyl 2-phenanthryl ketone
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Record name 5960-69-0
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Record name Methyl 2-phenanthryl ketone
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Record name Methyl 2-phenanthryl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-acetylphenanthrene influence its dielectric properties?

A1: this compound exhibits dielectric absorption due to the relaxation of its acetyl group. [] Studies comparing this compound to similar compounds like acetophenone and 3-acetylphenanthrene revealed that the position of the acetyl group on the phenanthrene ring directly impacts the energy barrier for this relaxation process. [] Specifically, the free energy of activation for acetyl group relaxation increases in the order of acetophenone < this compound < 3-acetylphenanthrene. [] This suggests that steric hindrance and electronic interactions arising from the acetyl group's position influence the molecule's overall dipole moment and its ability to reorient in an electric field.

Q2: Can this compound be used as a starting material for synthesizing more complex molecules?

A2: Yes, this compound serves as a valuable building block in organic synthesis. It can undergo reactions typical of ketones, allowing for further functionalization. For instance, it can be reacted with malononitrile to produce 3-amino-1-sec-amino-5,6-dihydrophenanthrene-2,4-dicarbonitriles. [] Researchers have also explored its use in synthesizing 1-cyanochrysene, a polycyclic aromatic hydrocarbon, by reacting this compound with 1,5-diazapentadienium perchlorate. [] This highlights the versatility of this compound as a precursor to diverse polycyclic compounds.

Q3: Has this compound been investigated for its potential in polymer chemistry?

A3: Yes, this compound has shown potential as a monomer in polymerization reactions. Notably, it can be copolymerized with α,ω-dienes using a ruthenium-based catalyst. [] This opens possibilities for designing new polymeric materials with tailored properties influenced by the phenanthrene moiety. Further research might explore the influence of reaction conditions and different diene monomers on the resulting copolymer characteristics like molecular weight, polydispersity, and thermal properties.

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